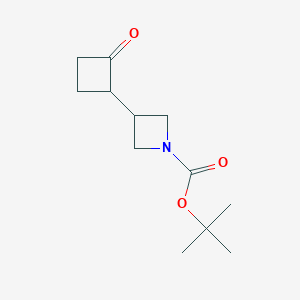![molecular formula C7H5FN2 B6337096 6-Fluoroimidazo[1,5-a]pyridine CAS No. 1426421-17-1](/img/structure/B6337096.png)
6-Fluoroimidazo[1,5-a]pyridine
Overview
Description
6-Fluoroimidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields such as optoelectronics, coordination chemistry, sensors, and chemical biology . Its compact shape along with remarkable photophysical properties make it a suitable candidate as a cell membrane probe .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years. A common method for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . In one study, a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the introduction of a 7-fluoroimidazo[5,1-b]thiazole fragment at position 2 of carbapenem (a β-lactam antibiotic) led to the preparation of a group of compounds with high antimicrobial activity against a series of gram-positive and gram-negative bacteria .Scientific Research Applications
Bioisosteric Replacement in Drug Design
6-Fluoroimidazo[1,5-a]pyridine derivatives have been explored for their potential as bioisosteric replacements in drug design, enhancing the physicochemical properties of pharmaceutical compounds. An example includes the synthesis of 8-fluoroimidazo[1,2-a]pyridine as a mimic of imidazo[1,2-a]pyrimidine, demonstrating its utility as a bioisosteric replacement for GABA(A) receptor modulators, showcasing the importance of fluorination in modulating drug-receptor interactions (Humphries et al., 2006).
Enhancing Fluorescence for Bioimaging
Fluorinated imidazo[1,5-a]pyridine compounds have been investigated for their fluorescent properties, contributing to the development of novel bioimaging agents. The fluorescent behavior of these compounds, such as 3-hydroxymethyl derivatives, offers potential applications in bioimaging and as photochemical sensors, highlighting the role of fluorine atoms in enhancing fluorescence emission and intensity, useful for tracking and imaging in biological research (Velázquez-Olvera et al., 2012).
Detection of Fluoride Ions
Imidazo[1,5-a]pyridine frameworks have been utilized in the design of chemosensors for fluoride ions, demonstrating the versatility of fluorinated heterocycles in environmental and analytical chemistry. These chemosensors, through optical and NMR spectroscopic methods, offer sensitive and selective detection of fluoride ions, showcasing the application of fluorinated imidazo[1,5-a]pyridines in developing novel sensing materials for environmental monitoring and diagnostic applications (Chetia & Iyer, 2008).
Catalysis and Synthetic Applications
The fluorination of imidazo[1,5-a]pyridines also plays a significant role in catalysis and synthetic organic chemistry, facilitating the development of novel synthetic pathways. For instance, the introduction of fluoro groups into imidazo[1,5-a]pyridine derivatives has been shown to influence the outcome of catalyst-free aza-Diels-Alder reactions, leading to compounds with potential insecticidal activities, illustrating the impact of fluorination on the reactivity and biological activity of synthetic compounds (Zhang et al., 2010).
Anticancer Research
The modification of imidazo[1,5-a]pyridine compounds with fluorine atoms has been explored for anticancer applications. Novel fluoro substituted benzo[b]pyran derivatives, for example, have shown significant anticancer activity against lung cancer cell lines, demonstrating the therapeutic potential of fluorinated imidazo[1,5-a]pyridine derivatives in oncology research (Hammam et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Fluoroimidazo[1,5-a]pyridine is the methionyl-tRNA synthetase of Trypanosoma brucei . This enzyme plays a crucial role in protein synthesis by attaching methionine to its corresponding tRNA molecule .
Mode of Action
This compound interacts with its target by binding to the active site of the methionyl-tRNA synthetase . This interaction inhibits the enzyme’s function, thereby disrupting protein synthesis within the parasite .
Biochemical Pathways
The inhibition of methionyl-tRNA synthetase affects the protein synthesis pathway, leading to a disruption in the normal functioning of the parasite . This can affect various downstream effects, including the parasite’s growth and replication .
Pharmacokinetics
It is noted that the incorporation of the 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors leads to central nervous system bioavailability
Result of Action
The result of the action of this compound is the inhibition of protein synthesis within the Trypanosoma brucei parasite . This leads to a disruption in the normal functioning of the parasite, affecting its growth and replication .
properties
IUPAC Name |
6-fluoroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSZJCHBWQVBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)
![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)


![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)
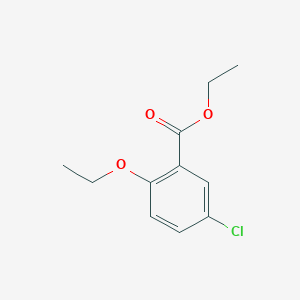


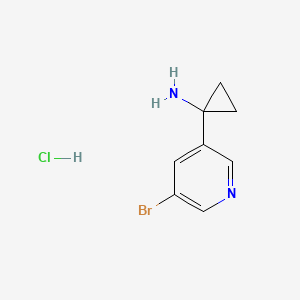
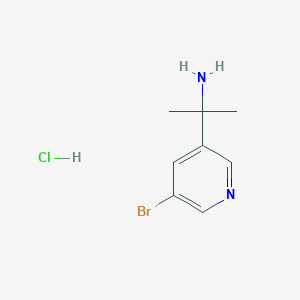
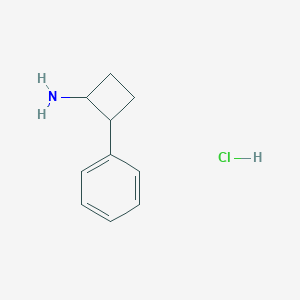

![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)
